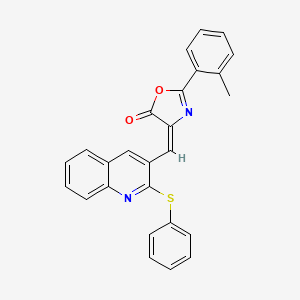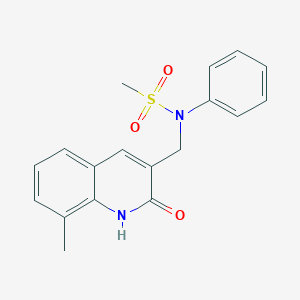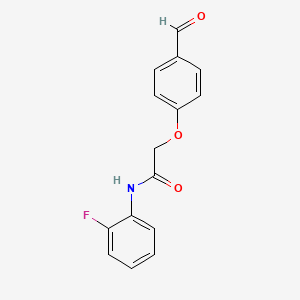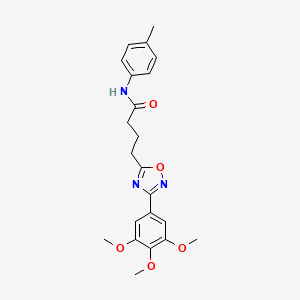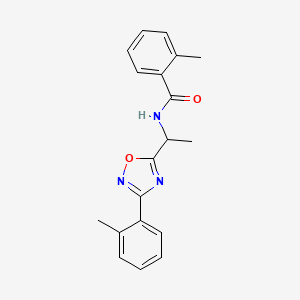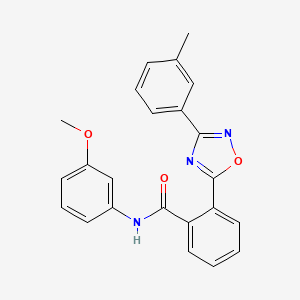
N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as MTOB, is a small molecule inhibitor that has been widely used in scientific research. MTOB has shown promising results in various studies, particularly in cancer research.
Mécanisme D'action
N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide exerts its biological effects by inhibiting the activity of the mitochondrial respiratory chain complex III. This leads to the accumulation of reactive oxygen species (ROS) and the activation of the caspase pathway, resulting in apoptosis. N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide also inhibits the production of pro-inflammatory cytokines by modulating the activity of the transcription factor NF-κB.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide inhibits the proliferation and induces apoptosis. In neurons, N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide protects against oxidative stress and reduces neuroinflammation. In the immune system, N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide modulates the immune response by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is its specificity towards the mitochondrial respiratory chain complex III, which makes it a valuable tool for studying the role of mitochondria in various biological processes. N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide also has good solubility in aqueous solutions, which makes it easy to use in in vitro experiments. However, N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has some limitations, including its low bioavailability and poor membrane permeability, which may limit its use in in vivo experiments.
Orientations Futures
There are several future directions for the research on N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. One direction is to investigate the potential of N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to develop more potent and selective N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide analogs that can overcome the limitations of the current compound. Additionally, the role of N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide in modulating the immune response needs to be further explored to identify its potential as an immunomodulatory agent.
Conclusion
In conclusion, N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a small molecule inhibitor that has shown promising results in various scientific research fields, particularly in cancer research. N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide exerts its biological effects by inhibiting the activity of the mitochondrial respiratory chain complex III and modulating the immune response. Although N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has some limitations, it is a valuable tool for studying the role of mitochondria in various biological processes. Further research is needed to fully explore the potential of N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide as a therapeutic agent and to develop more potent and selective analogs.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction between 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid and 3-methoxyaniline in the presence of phosphorus oxychloride. The final product is then purified using column chromatography. The yield of the synthesis process is around 50%, and the purity of the final product is above 95%.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied in various scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the proliferation of cancer cells by targeting the mitochondrial respiratory chain complex III. N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In neurobiology, N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In immunology, N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-7-5-8-16(13-15)21-25-23(29-26-21)20-12-4-3-11-19(20)22(27)24-17-9-6-10-18(14-17)28-2/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZMFAYTPCBBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-N-(2,5-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7686440.png)

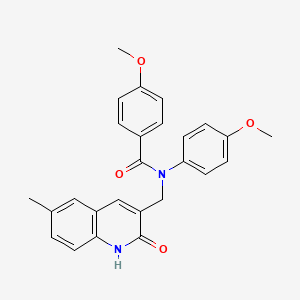
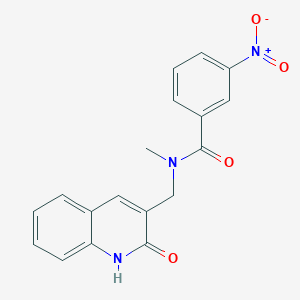
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7686463.png)


